2-Methylpyridine
Overview
Description
2-Methylpyridine, also known as 2-picoline, is a derivative of pyridine with the chemical formula C6H7N. It is a colorless liquid with an unpleasant odor similar to pyridine. This compound is primarily used in the production of vinylpyridine and the agrichemical nitrapyrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyridine can be synthesized through several methods:
Condensation of Acetaldehyde and Ammonia: This method involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst, producing a mixture of 2- and 4-picolines.
Condensation of Acetone and Acrylonitrile: This method involves the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which then cyclizes to give this compound.
Acetylene-Ammonia Route: Acetylene reacts with ammonia at high temperatures (400–500°C) in the presence of a catalyst to produce this compound and 4-methylpyridine.
Acetylene-Acetonitrile Route: Acetylene and acetonitrile are cyclized in toluene at 180°C and 1.1–1.2 MPa using bis(cyclopentadienyl)cobalt as a catalyst.
Industrial Production Methods: The industrial production of this compound primarily involves the acetaldehyde-ammonia route and the acetone-acrylonitrile route due to their efficiency and high yield .
Chemical Reactions Analysis
2-Methylpyridine undergoes various chemical reactions, primarily involving the methyl group:
Oxidation: Oxidation of this compound with potassium permanganate yields picolinic acid.
Deprotonation: Treatment with butyllithium results in the deprotonation of the methyl group.
Condensation: Condensation with formaldehyde produces 2-vinylpyridine, which is used in the production of copolymers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate.
Deprotonation: Butyllithium.
Condensation: Formaldehyde.
Major Products:
Picolinic Acid: From oxidation.
2-Vinylpyridine: From condensation with formaldehyde.
Scientific Research Applications
2-Methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylpyridine involves its interaction with various molecular targets and pathways. For instance, in the synthesis of 2-vinylpyridine, this compound undergoes condensation with formaldehyde, leading to the formation of a copolymer used in adhesives . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
2-Methylpyridine is similar to other methylpyridines, such as 3-methylpyridine and 4-methylpyridine. it is unique in its specific applications and reactivity:
3-Methylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylpyridine: Used in the production of herbicides and other agrichemicals.
Uniqueness: this compound is particularly valuable in the production of 2-vinylpyridine and nitrapyrin, which are not as commonly associated with its isomers .
Properties
IUPAC Name |
2-methylpyridine | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |
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InChI Key |
BSKHPKMHTQYZBB-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=N1 | |
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Molecular Formula |
C6H7N, Array | |
Record name | 2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021899 | |
Record name | 2-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Physical Description |
2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |
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Flash Point |
97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |
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Density |
0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |
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Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-06-8, 38762-42-4, 1333-41-1 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), -66.65 °C, -70 °C | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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